Technical Monograph: 3-Hydroxypropionic Acid Sodium Salt (CAS 6487-38-3)
Technical Monograph: 3-Hydroxypropionic Acid Sodium Salt (CAS 6487-38-3)
[1][2][3][4][5]
Executive Summary
3-Hydroxypropionic acid (3-HP) is recognized by the U.S. Department of Energy as one of the top 12 value-added platform chemicals derived from biomass. While the free acid form (CAS 503-66-2) is a viscous liquid prone to spontaneous dimerization and polymerization, the Sodium Salt (CAS 6487-38-3) represents the thermodynamically stable, crystalline form essential for accurate analytical standardization, long-term storage, and controlled biological delivery.
This guide details the physicochemical profile, biosynthetic pathways, and analytical quantification of Sodium 3-Hydroxypropionate, designed for researchers in metabolic engineering and polymer science.
Chemical Identity & Physicochemical Profile[1][2][4][5][6]
The sodium salt of 3-HP stabilizes the beta-hydroxy acid moiety, preventing the formation of intermolecular esters (oligomers) that plague the free acid form.
Table 1: Technical Specifications
| Parameter | Specification |
| Chemical Name | Sodium 3-hydroxypropionate |
| CAS Number | 6487-38-3 |
| Molecular Formula | C₃H₅O₃[1][2][3][4]·Na |
| Molecular Weight | 112.06 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water; PBS (pH 7.[5]2) ~10 mg/mL |
| pKa (Free Acid) | 4.51 (The salt dissociates fully in aqueous media) |
| Melting Point | 131–135°C |
| Stability | Hygroscopic; store at -20°C under inert atmosphere |
Key Insight - Stability: The free acid of 3-HP is thermodynamically unstable in concentrated forms, converting to acrylic acid (via dehydration) or oligomers. The sodium salt locks the carboxylate group, preventing these side reactions until acidification is deliberately induced.
Biosynthetic Production Routes
The primary interest in 3-HP lies in its metabolic production from renewable feedstocks.[6] The sodium salt is the form typically accumulated in neutral-pH fermentation broths (due to buffering).
The Glycerol Pathway (CoA-Independent)
This is the most established route for 3-HP production, typically engineered in Klebsiella pneumoniae or Escherichia coli. It utilizes glycerol, a byproduct of biodiesel production, making it economically attractive.[7][8]
Mechanism:
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Glycerol Dehydratase (dhaB): Converts glycerol to the toxic intermediate 3-hydroxypropionaldehyde (3-HPA).[8][9] This enzyme is Vitamin B12-dependent.[8]
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Aldehyde Dehydrogenase (aldH/KGSADH): Oxidizes 3-HPA to 3-HP.
Critical Bottleneck: The accumulation of 3-HPA is toxic to cells. Efficient flux requires balancing the activity of dhaB and aldH to prevent aldehyde buildup.
Visualization of Metabolic Flux
The following diagram illustrates the conversion logic and enzyme dependencies.
Figure 1: The Glycerol-to-3HP metabolic pathway showing the critical toxic intermediate 3-HPA.
Applications in Polymer Science & Drug Development
Precursor for Bioplastics (Poly-3-hydroxypropionate)
Sodium 3-hydroxypropionate serves as the monomer source for Poly(3-HP), a biodegradable polyester.[5][10]
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Synthesis: Unlike lactic acid (which forms PLA), 3-HP has a primary hydroxyl group, offering different backbone flexibility.
-
Protocol Note: To polymerize, the salt must usually be protonated to the free acid or converted to an ester (e.g., methyl 3-hydroxypropionate) to facilitate polycondensation or ring-opening polymerization of beta-propiolactone.
Pharmaceutical Relevance[9]
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Biocompatibility: The sodium salt is pH-neutral and soluble, making it an ideal standard for in vitro biocompatibility assays.
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Metabolic Biomarker: Elevated 3-HP levels in urine/blood indicate defects in propionic acid catabolism (e.g., Methylmalonic Acidemia).[1][3][11] The sodium salt is the certified reference material (CRM) for calibrating diagnostic mass spectrometry assays.
Analytical Protocol: HPLC Quantification
Quantifying 3-HP in fermentation broth requires separating it from structurally similar organic acids (acetic, lactic, succinic). The Sodium Salt is used to prepare the standard curve.
Methodology: Ion Exclusion Chromatography (IEC).
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Why IEC? Reverse-phase C18 columns often fail to retain small, polar organic acids. IEC separates based on pKa and size, providing superior resolution for 3-HP.
Table 2: Recommended HPLC Conditions
| Component | Parameter |
| Column | Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or equivalent |
| Mobile Phase | 5 mM Sulfuric Acid (H₂SO₄) |
| Flow Rate | 0.5 – 0.6 mL/min |
| Temperature | 35°C – 50°C (Higher temp improves peak shape) |
| Detection | Refractive Index (RI) or UV at 210 nm |
| Retention Time | ~12.5 min (Distinct from Lactic Acid at ~11.5 min) |
Experimental Workflow for Quantification
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Standard Preparation: Dissolve Sodium 3-hydroxypropionate (CAS 6487-38-3) in mobile phase to create a stock solution (e.g., 10 g/L). Note: Correct for sodium mass (MW 112.1 vs 90.[5]08) to calculate free acid equivalent.
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Sample Prep: Centrifuge fermentation broth (10,000 x g, 5 min). Filter supernatant through 0.22 µm PVDF filter.
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Acidification: If the broth is neutral, the column's mobile phase (H₂SO₄) will protonate the salt in situ, but pre-acidification can improve column life.
Figure 2: Analytical workflow for quantifying 3-HP using Ion Exclusion Chromatography.
Safety & Handling
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Hygroscopicity: The sodium salt absorbs atmospheric moisture rapidly. Weighing must be done quickly, or in a humidity-controlled environment.
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Storage: Long-term storage at -20°C is required to prevent degradation.
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Toxicity: While less corrosive than the free acid, it is an irritant (H315, H319). Standard PPE (gloves, goggles) is mandatory.
References
-
Werpy, T., & Petersen, G. (2004). Top Value Added Chemicals from Biomass: Volume I—Results of Screening for Potential Candidates from Sugars and Synthesis Gas. U.S. Department of Energy. Retrieved from [Link]
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Kumar, V., et al. (2013).[12] "Recent advances in biological production of 3-hydroxypropionic acid." Biotechnology Advances, 31(6), 858-868. Retrieved from [Link]
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Matsakas, L., et al. (2018).[1] "Biological Production of 3-Hydroxypropionic Acid: An Update on the Current Status." Fermentation, 4(1), 13. Retrieved from [Link]
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- 3. 3-Hydroxypropionic Acid (sodium salt) | CAS 6487-38-3 | Cayman Chemical | Biomol.com [biomol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]
- 7. Poly(3-hydroxypropionate): Biosynthesis Pathways and Malonyl-CoA Biosensor Material Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of 3-hydroxypropionic acid production from glycerol by using a metabolic toggle switch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased 3-hydroxypropionic acid production from glycerol, by modification of central metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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